molecular formula C16H17NO5S B6721379 Methyl 2-methoxy-4-[methyl(phenyl)sulfamoyl]benzoate

Methyl 2-methoxy-4-[methyl(phenyl)sulfamoyl]benzoate

Cat. No.: B6721379
M. Wt: 335.4 g/mol
InChI Key: SFIFMHPJJHLGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methoxy-4-[methyl(phenyl)sulfamoyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a methoxy group, and a sulfamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-4-[methyl(phenyl)sulfamoyl]benzoate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the benzoate ester and the phenylsulfamoyl group.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, often requiring catalysts to facilitate the formation of the desired product.

    Industrial Production Methods: Industrial production may involve large-scale reactions in reactors, with careful monitoring of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-[methyl(phenyl)sulfamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium or nickel, along with suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl 2-methoxy-4-[methyl(phenyl)sulfamoyl]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or as a component in drug delivery systems.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 2-methoxy-4-[methyl(phenyl)sulfamoyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfamoyl group may play a key role in binding to these targets, influencing the compound’s biological activity. Pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxy-5-sulfamoylbenzoate: This compound has a similar structure but with the sulfamoyl group in a different position.

    Methyl 2-methoxy-4-sulfamoylbenzoate: Another similar compound with slight variations in the functional groups.

Uniqueness

Methyl 2-methoxy-4-[methyl(phenyl)sulfamoyl]benzoate is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 2-methoxy-4-[methyl(phenyl)sulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-17(12-7-5-4-6-8-12)23(19,20)13-9-10-14(16(18)22-3)15(11-13)21-2/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIFMHPJJHLGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.